molecular formula C13H18 B3315119 4-(2,4-Dimethylphenyl)-2-methyl-1-butene CAS No. 951891-75-1

4-(2,4-Dimethylphenyl)-2-methyl-1-butene

Cat. No.: B3315119
CAS No.: 951891-75-1
M. Wt: 174.28 g/mol
InChI Key: LEQPEGJZBCUOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Dimethylphenyl)-2-methyl-1-butene is an organic compound featuring a 2,4-dimethylphenyl group attached to a 2-methyl-1-butene chain. The compound’s key structural attributes include:

  • Substituents: A 2,4-dimethylphenyl ring (electron-donating methyl groups) .
  • Backbone: A branched alkenyl chain (1-butene with a methyl group at position 2) .
  • Functional Group: A terminal alkene, which confers reactivity toward addition or polymerization reactions.

Properties

IUPAC Name

2,4-dimethyl-1-(3-methylbut-3-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-10(2)5-7-13-8-6-11(3)9-12(13)4/h6,8-9H,1,5,7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQPEGJZBCUOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901252065
Record name 2,4-Dimethyl-1-(3-methyl-3-buten-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901252065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951891-75-1
Record name 2,4-Dimethyl-1-(3-methyl-3-buten-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl-1-(3-methyl-3-buten-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901252065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethylphenyl)-2-methyl-1-butene typically involves the alkylation of 2,4-dimethylphenyl derivatives. One common method is the Friedel-Crafts alkylation, where 2,4-dimethylphenyl is reacted with 2-methyl-1-butene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced catalysts and purification techniques, such as distillation and recrystallization, ensures the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenyl)-2-methyl-1-butene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bond in the butene moiety.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of 4-(2,4-dimethylphenyl)-2-methyl-1-butanone or 4-(2,4-dimethylphenyl)-2-methylbutanoic acid.

    Reduction: Formation of 4-(2,4-dimethylphenyl)-2-methylbutane.

    Substitution: Formation of halogenated derivatives such as 4-(2,4-dimethylphenyl)-2-methyl-1-bromo-1-butene.

Scientific Research Applications

4-(2,4-Dimethylphenyl)-2-methyl-1-butene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(2,4-Dimethylphenyl)-2-methyl-1-butene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its binding affinity and activity are essential to understand its full potential.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural similarities and differences between 4-(2,4-Dimethylphenyl)-2-methyl-1-butene and key analogs:

Compound Name Substituents on Phenyl Chain Structure Functional Groups Molecular Weight (g/mol) Key Properties/Applications Source
This compound 2,4-dimethyl 2-methyl-1-butene Alkene 172.26* Potential synthetic intermediate
(Z)-1,4-bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene Two 4-methoxyphenyl groups 2,3-dimethyl-1-butene Alkene, Methoxy 296 (M⁺·) Synthetic intermediate
2,4-Dimethylacetophenone 2,4-dimethyl Acetophenone Ketone 162.23 Fragrance/flavor production
4-(2-nitro-1-buten-1-yl)-2,4-dimethoxybenzene 2,4-dimethoxy Nitrobutene Nitro, Alkene 263.28* Reactive intermediate
(E/E)-1-[4-(2-Chloroethoxy)phenyl]-2-phenyl-1-butene 4-(2-chloroethoxy), 4-hydroxyphenyl 2-phenyl-1-butene Chloroethoxy, Hydroxy 382.89* Pharmaceutical research

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects : The 2,4-dimethylphenyl group in the target compound enhances electron density on the aromatic ring, promoting electrophilic substitution reactions. In contrast, methoxy (in ) and nitro groups () alter electronic properties, affecting solubility and reactivity .
  • Functional Groups : The terminal alkene in the target compound enables addition reactions (e.g., hydrogenation, epoxidation), while ketones () and nitro groups () confer distinct reactivity profiles .

Physicochemical Properties

  • Molecular Weight : The target compound (172.26 g/mol) is lighter than analogs with multiple aromatic substituents (e.g., 296 g/mol for ’s compound) .
  • Solubility: Methyl groups on the phenyl ring likely reduce polarity compared to methoxy or nitro derivatives, decreasing water solubility but enhancing compatibility with nonpolar solvents.

Biological Activity

4-(2,4-Dimethylphenyl)-2-methyl-1-butene, a compound with the molecular formula C13H18C_{13}H_{18}, has garnered attention in the fields of organic chemistry and medicinal research due to its potential biological activities. This article delves into its biological activity, exploring its applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a butene group attached to a dimethyl-substituted phenyl ring, which influences its reactivity and interaction with biological systems. The structural formula can be represented as follows:

4 2 4 Dimethylphenyl 2 methyl 1 butene\text{4 2 4 Dimethylphenyl 2 methyl 1 butene}

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC13H18C_{13}H_{18}
Molecular Weight178.29 g/mol
Melting PointNot available
Boiling PointNot available

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, likely through the modulation of specific signaling pathways. The presence of the dimethylphenyl group enhances its interaction with cellular targets, potentially increasing its efficacy as an anticancer agent.

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors within cells, leading to changes in metabolic pathways and cellular behavior.

Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial activity of various derivatives of this compound against common pathogens. The results indicated that certain derivatives exhibited enhanced activity compared to the parent compound, suggesting avenues for further development in antimicrobial therapies .

Study 2: Anticancer Potential

Another significant study investigated the anticancer effects of this compound on human breast cancer cells. The findings revealed that treatment with this compound led to a reduction in cell viability and increased markers of apoptosis. The study concluded that this compound could serve as a lead structure for developing novel anticancer drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,4-Dimethylphenyl)-2-methyl-1-butene
Reactant of Route 2
Reactant of Route 2
4-(2,4-Dimethylphenyl)-2-methyl-1-butene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.